molecular formula C16H25NO3 B12178339 1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol

1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol

Cat. No.: B12178339
M. Wt: 279.37 g/mol
InChI Key: YTWHNHAFBLEEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is a complex organic compound that features a benzyloxy group, a morpholine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the benzyloxy group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:

    Step 1: Preparation of the benzyloxy group through the reaction of benzyl alcohol with a suitable halogenating agent.

    Step 2: Formation of the morpholine ring by reacting 2,6-dimethylmorpholine with an appropriate alkylating agent.

    Step 3: Coupling of the benzyloxy group with the morpholine ring using a base catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, morpholine derivatives.

    Substitution: Various substituted morpholine compounds.

Scientific Research Applications

1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-3-(2,6-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(Benzyloxy)-3-(2,6-dimethylpyrrolidin-4-yl)propan-2-ol: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the benzyloxy group and the morpholine ring allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H25NO3/c1-13-8-17(9-14(2)20-13)10-16(18)12-19-11-15-6-4-3-5-7-15/h3-7,13-14,16,18H,8-12H2,1-2H3

InChI Key

YTWHNHAFBLEEKO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(COCC2=CC=CC=C2)O

Origin of Product

United States

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